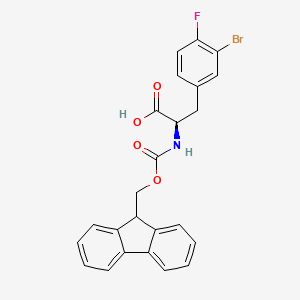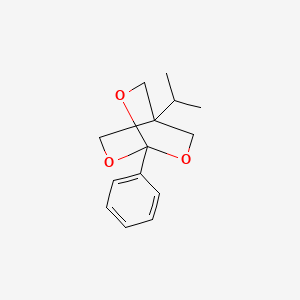
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol is a complex organic compound that features a cyclic ester structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol typically involves the esterification of orthobenzoic acid with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its cyclic ester structure allows it to interact with proteins and enzymes, potentially altering their activity and function.
Comparison with Similar Compounds
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be compared with other similar compounds such as:
Benzoic acid esters: These compounds share a similar ester functional group but differ in their specific substituents and cyclic structures.
Orthobenzoic acid derivatives: These compounds have variations in their ester or acid functional groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific cyclic ester structure and the presence of the 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
70637-04-6 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-phenyl-4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H18O3/c1-11(2)13-8-15-14(16-9-13,17-10-13)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
SKHLJGUMKUMLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12COC(OC1)(OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
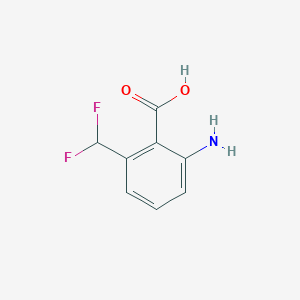
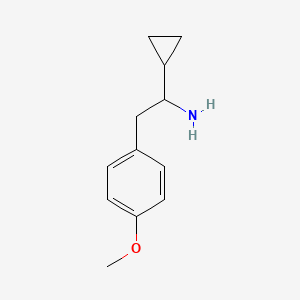
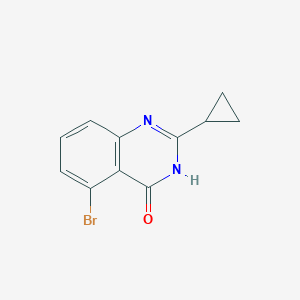
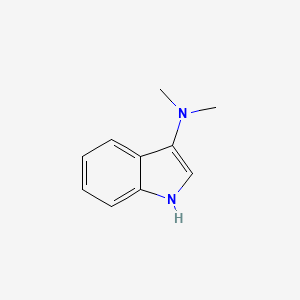
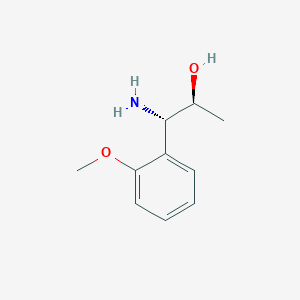
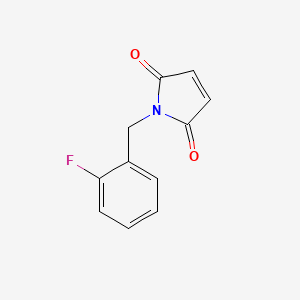

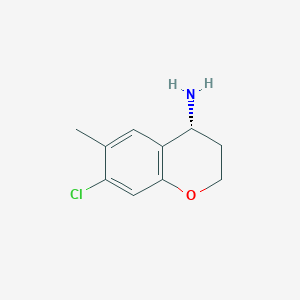
![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)
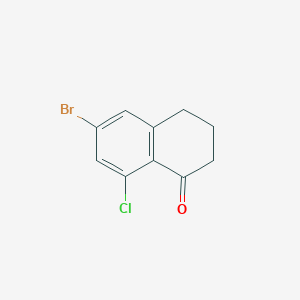
![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)
